molecular formula C23H22FN5O2 B14107773 9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14107773
M. Wt: 419.5 g/mol
InChI Key: KKLNRICLWRONPW-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of fluorine and methyl groups attached to a pyrimido-purine core structure

Preparation Methods

The synthesis of 9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps, typically starting with the preparation of the pyrimido-purine core. The synthetic route often includes the following steps:

    Formation of the pyrimido-purine core: This is achieved through a series of condensation reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step involves the use of fluorinated reagents under specific conditions to attach the fluorophenyl group to the core structure.

    Attachment of the methyl and methylphenyl groups: These groups are introduced through alkylation reactions using methylating agents and benzylating agents, respectively.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic processes and continuous flow reactors.

Chemical Reactions Analysis

9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methylphenyl groups, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include other purine derivatives with varying substituents. Some examples are:

These compounds share structural similarities but differ in their specific substituents and overall molecular architecture, which can lead to differences in their chemical properties and biological activities

Properties

Molecular Formula

C23H22FN5O2

Molecular Weight

419.5 g/mol

IUPAC Name

9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22FN5O2/c1-15-4-6-16(7-5-15)14-29-21(30)19-20(26(2)23(29)31)25-22-27(12-3-13-28(19)22)18-10-8-17(24)9-11-18/h4-11H,3,12-14H2,1-2H3

InChI Key

KKLNRICLWRONPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)F)N(C2=O)C

Origin of Product

United States

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